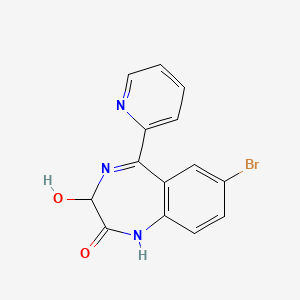

3-Hydroxybromazepam

描述

Contextualization within the Benzodiazepine (B76468) Chemical Class

Benzodiazepines are a class of psychoactive compounds characterized by a core chemical structure composed of a fused benzene (B151609) ring and a diazepine (B8756704) ring. cymitquimica.comtandfonline.com 3-Hydroxybromazepam is chemically identified as 7-bromo-3-hydroxy-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-2-one. nih.govlgcstandards.com This structure positions it firmly within the 1,4-benzodiazepine (B1214927) subclass.

It is not typically synthesized for direct administration but is formed in the body following the metabolism of bromazepam. nih.govdrugbank.com The defining features of its structure include the characteristic benzodiazepine core, a bromine atom at the R7 position, and a hydroxyl group at the R3 position. cymitquimica.com This hydroxylation is a common metabolic step for many benzodiazepines. pharmgkb.org The presence of a pyridyl group at the R5 position is a distinctive feature inherited from its parent compound, bromazepam. oup.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-bromo-3-hydroxy-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-2-one | nih.govlgcstandards.com |

| CAS Number | 13132-73-5 | nih.govlookchem.com |

| Molecular Formula | C₁₄H₁₀BrN₃O₂ | nih.govcymitquimica.comlookchem.com |

| Molecular Weight | 332.15 g/mol | nih.govcymitquimica.comlookchem.com |

| Appearance | Off-White / White Crystalline Powder | cymitquimica.comcymitquimica.com |

| Melting Point | 208-210°C (decomposes) | lookchem.com |

Significance of Metabolite Research in Pharmacological and Toxicological Sciences

In toxicology, particularly in forensic and clinical settings, the detection of metabolites is crucial for confirming the administration of a parent drug. medcentral.commedcentral.com Since parent compounds can be quickly eliminated, their metabolites often serve as the primary biomarkers in urine and hair analysis. medcentral.comnih.gov

This compound is a pharmacologically active major metabolite of bromazepam. cymitquimica.comdrugbank.com Following administration of bromazepam, it is extensively metabolized in the liver, with this compound being one of two primary metabolites recovered from urine, primarily in a conjugated form. oup.comhres.cahres.ca It accounts for a significant percentage of the initial dose, making its detection a reliable indicator of bromazepam consumption. oup.comhres.ca Consequently, analytical methods in toxicology often target this compound to confirm the use of its parent compound. oup.comnih.govresearchgate.net

Table 2: Bromazepam and Its Major Metabolites

| Compound | Role | Typical Detection Matrix | Significance |

| Bromazepam | Parent Drug | Blood, Urine, Hair | The administered active compound. nih.govhres.caresearchgate.net |

| This compound | Active Metabolite | Urine, Hair | A primary biomarker for bromazepam use; accounts for approx. 13-30% of dose in urine. oup.comnih.govhres.caresearchgate.net |

| 2-amino-5-bromo-3-hydroxybenzoyl)pyridine | Metabolite | Urine | Another major urinary metabolite, accounting for approx. 4-25% of the dose. hres.caresearchgate.net |

Overview of Research Directions for Benzodiazepine Metabolites

Current research on benzodiazepine metabolites is focused on several key areas. A primary direction is the continual development of more sensitive and specific analytical techniques for their detection in various biological matrices, including blood, urine, and hair. thermofisher.commdpi.com Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are being refined to quantify trace amounts of metabolites, which is essential for forensic investigations, such as in cases of drug-facilitated crime. oup.comnih.govnih.govresearchgate.net

Another significant research avenue involves the characterization of metabolic pathways for new psychoactive substances (NPS), often called "designer benzodiazepines." tandfonline.com Understanding how these new compounds are metabolized is critical for identifying unique biomarkers to confirm their consumption in toxicological casework. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

7-bromo-3-hydroxy-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRUSNGCYBXNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927160 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-73-5 | |

| Record name | 3-Hydroxybromazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYBROMAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56D3142V5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of 3 Hydroxybromazepam

Synthetic Routes to 3-Hydroxybromazepam from Precursors

The generation of this compound can be achieved through various chemical strategies, starting from its parent compound, bromazepam, or other precursors. These methods are foundational for producing reference standards and for studying its metabolic pathways.

Direct Chemical Syntheses

While information on the direct, one-pot synthesis of this compound from non-benzodiazepine precursors is not extensively detailed in readily available literature, the primary route involves the modification of bromazepam. The core of these syntheses often revolves around the introduction of a hydroxyl group at the C3 position of the benzodiazepine (B76468) ring structure.

One documented approach involves the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one, another name for this compound. lookchem.com This synthesis results in a compound with the molecular formula C14H10BrN3O2 and a molecular weight of 332.15 g/mol . lookchem.com The resulting product is typically a white to off-white crystalline powder. cymitquimica.com

Acylation and Hydrolysis Methodologies for C(3)-Hydroxylation

A common and effective strategy for introducing a hydroxyl group at the C3 position of the benzodiazepine nucleus involves an acylation and subsequent hydrolysis sequence. This multi-step process allows for controlled hydroxylation.

The process typically begins with the acylation of the nitrogen at the N1 position of the bromazepam molecule. This is followed by the introduction of an acetoxy group at the C3 position. A key intermediate in this process is 7-bromo-1,3-dihydro-3-acetoxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. lookchem.com This acetoxy derivative can then be hydrolyzed under controlled conditions to yield the desired this compound. This hydrolysis step is crucial as it removes the acetyl group, leaving a hydroxyl group in its place. The main metabolic pathway of bromazepam involves this C3 hydroxylation to produce this compound. nih.gov

Synthesis of Research-Grade Labeled Analogs

Isotopically labeled analogs of this compound are indispensable tools in research, particularly for mechanistic studies of its metabolism and as internal standards in quantitative analytical methods.

Preparation of Deuterated this compound for Mechanistic and Analytical Studies

The synthesis of deuterated this compound, such as 3-Hydroxy Bromazepam-D4, provides a valuable standard for use in mass spectrometry-based analytical techniques. simsonpharma.com In 3-Hydroxy Bromazepam-D4, four hydrogen atoms on the pyridyl ring are replaced with deuterium (B1214612) atoms. simsonpharma.com The resulting molecule, 7-Bromo-3-hydroxy-5-(3,4,5,6-tetradeuteriopyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one, has a molecular weight of 336.18 g/mol . simsonpharma.com

The general synthesis of deuterated aromatic compounds often involves an H-D exchange reaction using heavy water (D2O) under high temperature and pressure. tn-sanso.co.jp Modern techniques may utilize microwave technology and flow-type reactors to improve reaction efficiency and allow for easier scalability. tn-sanso.co.jp These labeled compounds are crucial for quantitative analysis as they can be used as internal standards, helping to correct for sample loss during preparation and analysis. unam.mxresearchgate.net Carbon-13 labeled analogs, such as this compound-[13C6], are also synthesized for similar applications in metabolic research and analytical chemistry. bocsci.com

Derivatization Techniques for Enhanced Analytical Characterization

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For this compound, derivatization is often essential for analysis by gas chromatography-mass spectrometry (GC-MS).

Trimethylsilyl (B98337) (TMS) Derivatization for Spectroscopic Analysis

Trimethylsilyl (TMS) derivatization is a widely used technique to improve the volatility and thermal stability of polar compounds like this compound, making them amenable to GC-MS analysis. oup.comjfda-online.com This process involves the reaction of the hydroxyl group of this compound with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). oup.commdpi.com

The silylation reaction replaces the active hydrogen in the hydroxyl group with a TMS group. oup.com This derivatization is critical because underivatized this compound is not readily detected by GC-MS. oup.comnih.gov The resulting TMS derivative is more volatile and thermally stable, leading to better chromatographic peak shape and improved sensitivity. nih.gov The choice of silylating reagent and reaction conditions, such as temperature and solvent, can be optimized to achieve high derivatization efficiency. mdpi.com For instance, studies have shown that BSTFA with 1% TMCS is an effective reagent for the silylation of benzodiazepines. mdpi.com

Interactive Data Table: Properties of this compound and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| This compound | C14H10BrN3O2 | 332.15 | 13132-73-5 | Primary metabolite of bromazepam; white to off-white crystalline powder. lookchem.comcymitquimica.com |

| 7-bromo-1,3-dihydro-3-acetoxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one | Not explicitly found | Not explicitly found | 13132-88-2 | Intermediate in the synthesis of this compound. lookchem.com |

| 3-Hydroxy Bromazepam-D4 | C14H6D4BrN3O2 | 336.18 | 1246819-39-5 | Deuterated analog for use as an internal standard. simsonpharma.com |

| This compound-[13C6] | Not explicitly found | Not explicitly found | Not explicitly found | Carbon-13 labeled analog for research applications. bocsci.com |

Other Derivatization Approaches for Specific Research Applications

The chemical modification, or derivatization, of this compound is often a necessary step for specific analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS). nih.govoup.com The polar nature of the 3-hydroxy group makes the parent compound less suitable for direct GC-MS analysis due to low volatility and potential thermal degradation. libretexts.org To overcome this, researchers employ derivatization techniques to convert the hydroxyl group into a less polar, more volatile moiety.

One of the most common methods is silylation , specifically trimethylsilylation (TMS). nih.govoup.com In this process, a silylating agent, such as a mixture containing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen of the hydroxyl group on this compound. This reaction replaces the hydrogen with a non-polar trimethylsilyl [Si(CH3)3] group, increasing the compound's volatility and thermal stability, making it readily detectable by GC-MS. nih.govoup.com Research has shown that both this compound and its other metabolite, 2-amino-3-hydroxy-5-bromobenzoylpyridine (AHBBP), require TMS derivatization for successful GC-MS detection. nih.gov

Other derivatization methods investigated include acetylation, propylation, and propionylation. oup.com However, studies indicate that for this compound, TMS derivatization is superior, as attempts to form acetyl derivatives have been unsuccessful for GC-MS analysis. nih.govoup.com In contrast, the acid hydrolysis product of this compound, 2-amino-5-bromobenzoylpyridine (ABBP), can be detected as its underivatized form, as well as its TMS and acetyl derivatives. nih.gov

Another approach involves derivatization to enhance detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). While not always required, derivatizing agents like dansyl chloride can be used to introduce a functional group that significantly improves ionization efficiency, leading to greater sensitivity. rsc.org This technique is particularly useful for detecting trace amounts of metabolites in biological samples. rsc.orgthermofisher.com

These derivatization strategies are summarized in the table below.

| Derivative Type | Reagent/Method | Target Moiety | Research Application | Outcome |

| Trimethylsilyl (TMS) | Silylating agents (e.g., BSTFA) | 3-hydroxyl group | Gas Chromatography-Mass Spectrometry (GC-MS) Analysis | Successful; increases volatility and enables detection. nih.govoup.com |

| Acetyl | Acetylating agents | 3-hydroxyl group | Gas Chromatography-Mass Spectrometry (GC-MS) Analysis | Unsuccessful for this compound detection via GC-MS. nih.govoup.com |

| Propyl / Propionyl | Propylation/Propionylation reagents | 3-hydroxyl group | Gas Chromatography-Mass Spectrometry (GC-MS) Analysis | Reported for analysis of the 3-HOB metabolite. oup.com |

| Dansyl | Dansyl Chloride | Hydroxyl or amino groups | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enhances detection sensitivity by improving ionization. rsc.org |

Investigation of Novel Bromazepam Derivatives

The investigation into novel bromazepam derivatives aims to explore new chemical space and modify the pharmacological profile of the parent benzodiazepine structure. Researchers synthesize new analogs by making targeted structural changes to the bromazepam molecule and then evaluate their activity. nih.govmdpi.comchemisgroup.us

One synthetic strategy involves modifying the core benzodiazepine structure itself. For example, research has been conducted on the synthesis of 1,5-benzodiazepines, which differ from the 1,4-benzodiazepine (B1214927) structure of bromazepam. In one study, new 2,4-disubstituted-1,5-benzodiazepines were synthesized by condensing substituted chalcones with o-phenylenediamine. nih.gov These novel compounds were then evaluated for their central nervous system activity, with some analogs showing significant CNS depressant or antiepileptic properties. nih.gov

Another approach is to introduce new functional groups or fused heterocyclic rings onto the bromazepam scaffold. chemisgroup.ushilarispublisher.comhilarispublisher.com For instance, researchers have synthesized bromazepam derivatives by reacting the parent molecule with reagents like phosphorus pentasulfide (P2S5) or cyanuric chloride. hilarispublisher.comhilarispublisher.com These reactions yield novel compounds such as 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] nih.govmdpi.comdiazepine-2-thione and 7-bromo-1-(4,6-dichloro-1,3,5-triazin-2-yl)-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] nih.govmdpi.comdiazepin-2-one. hilarispublisher.comhilarispublisher.com Such derivatives are then characterized using various spectroscopic methods and may be investigated for unique properties, such as fluorescence, for potential use in new analytical methods. hilarispublisher.comhilarispublisher.com

The exploration of structure-activity relationships (SAR) is a primary driver for creating these novel derivatives. chemisgroup.usnih.gov By systematically altering different parts of the molecule—such as the substituent at position 5 or fusing new rings to the benzodiazepine nucleus—scientists can determine which structural features are critical for binding to GABA-A receptors. nih.govmdpi.comchemisgroup.us For example, the synthesis of 5-thienyl and 5-furyl substituted benzodiazepines was undertaken to probe the effects of different lipophilic groups on receptor affinity. chemisgroup.us Similarly, studies on novel diazepino[1,2-a]benzimidazole derivatives have shown that the type and position of substituents significantly influence their anxiolytic and analgesic effects. mdpi.com

The table below highlights some examples of novel bromazepam and benzodiazepine derivatives and the key findings from their investigation.

| Derivative Class | Synthetic Strategy | Structural Modification | Key Research Finding |

| Thio-bromazepam | Reaction of bromazepam with P2S5 in xylene. | Replacement of the C2-carbonyl oxygen with sulfur. | Creation of a novel thione derivative with unique spectroscopic properties. hilarispublisher.comhilarispublisher.com |

| Triazinyl-bromazepam | Reaction of bromazepam with cyanuric chloride. | Addition of a dichloro-triazinyl group at the N1 position. | Synthesis of a new derivative for characterization and potential analytical applications. hilarispublisher.comhilarispublisher.com |

| 1,5-Benzodiazepines | Condensation of substituted chalcones with o-phenylenediamine. | Change of the core from a 1,4- to a 1,5-diazepine ring. | Some analogs exhibited potent CNS depressant and antiepileptic activity. nih.gov |

| Diazepino[1,2-a]benzimidazoles | Multi-step synthesis to create a fused tricyclic system. | Fusion of a benzimidazole (B57391) ring to the diazepine (B8756704) structure. | Substituents on the fused ring system modulated anxiolytic and analgesic properties. mdpi.com |

| 5-Aryl-1,4-benzodiazepines | Varied synthetic routes. | Replacement of the 5-pyridinyl group with other aryl (e.g., thienyl, furyl) groups. | The 5-(2'-thienyl) derivative showed high affinity for benzodiazepine receptors. chemisgroup.us |

Biotransformation Pathways and Enzymatic Mechanisms of 3 Hydroxybromazepam Formation and Further Metabolism

Enzymatic Formation of 3-Hydroxybromazepam from Bromazepam

The initial and pivotal step in the metabolism of bromazepam is its conversion to this compound. This reaction is an oxidative process predominantly carried out by hepatic enzymes.

Identification and Characterization of Cytochrome P450 (CYP) Isoforms Involved in Hydroxylation

The hydroxylation of bromazepam at the 3-position is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast number of xenobiotics. drugbank.com While it is established that bromazepam undergoes hepatic oxidation via this system, the precise identification of the specific CYP isoforms involved has been a subject of some debate in the scientific literature.

Initial hypotheses pointed towards CYP3A4, a major enzyme in human drug metabolism, as the primary catalyst for bromazepam's transformation. patsnap.com However, subsequent research has presented conflicting evidence. A study conducted in 2003 demonstrated that itraconazole, a potent inhibitor of CYP3A4, did not significantly affect the metabolism of bromazepam. This finding cast doubt on the central role of CYP3A4. Conversely, earlier research from 1995 showed that fluvoxamine, a strong inhibitor of CYP1A2, did impede the metabolism of bromazepam, suggesting a potential role for the CYP1A2 isoform. Further complicating the picture, an in vitro study observed that bromazepam could act as an inhibitor of the CYP2E1 enzyme at certain concentrations. clinpgx.org

This conflicting data underscores the complexity of definitively identifying the key enzymatic players. It is possible that multiple CYP isoforms contribute to the 3-hydroxylation of bromazepam, with their relative contributions varying based on individual genetic and environmental factors.

Table 1: Summary of Research Findings on CYP Isoforms in Bromazepam Metabolism

| CYP Isoform | Finding | Implication |

|---|---|---|

| CYP3A4 | One source suggests it is responsible for metabolism. patsnap.com | Potentially a key enzyme. |

| CYP3A4 | An inhibitor (itraconazole) did not affect metabolism. | Role as the primary enzyme is questionable. |

| CYP1A2 | An inhibitor (fluvoxamine) impeded metabolism. | Suggests a possible role in bromazepam hydroxylation. |

| CYP2E1 | Bromazepam inhibits this enzyme in vitro. clinpgx.org | Indicates an interaction, but not necessarily as a substrate for hydroxylation. clinpgx.org |

Role of Other Hepatic Enzymes in Biotransformation

Beyond the initial hydroxylation step, other hepatic enzymes are involved in the broader metabolic cascade of bromazepam's derivatives. Studies in animal models have identified NADPH-dependent reductases present in both the liver cytoplasm and microsomes. nih.gov These enzymes are responsible for the reduction of a downstream, ring-cleaved metabolite known as 2-(2-amino-5-bromobenzoyl)pyridine (B195683) (ABBP). nih.gov Additionally, a minor metabolic pathway has been identified in rats that involves the attachment of a methylthio group to the pyridyl moiety of bromazepam, though this is not directly related to the formation of this compound. nih.gov

Subsequent Metabolic Transformations of this compound

Once formed, this compound undergoes further significant metabolic changes that facilitate its excretion. These transformations primarily include conjugation with glucuronic acid and cleavage of the benzodiazepine (B76468) ring structure.

Glucuronidation Pathways and Responsible UGT Enzymes

Glucuronidation is a major Phase II metabolic reaction that attaches a hydrophilic glucuronic acid molecule to a substrate, thereby increasing its water solubility and facilitating its elimination via the urine. The glucuronide conjugate of this compound is a major urinary metabolite, accounting for approximately 27% of an administered dose of bromazepam. e-lactancia.org This conjugation occurs at the 3-hydroxyl group.

The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the glucuronidation of this compound in humans have not been definitively identified in the available literature. However, extensive research on structurally similar 3-hydroxybenzodiazepines provides valuable insight into the likely enzymatic pathways.

Table 2: UGT Enzymes Involved in the Glucuronidation of Other 3-Hydroxybenzodiazepines

| Compound | UGT Isoforms Involved |

|---|---|

| Oxazepam | UGT2B15 (for S-oxazepam), UGT2B7 and UGT1A9 (for R-oxazepam) nih.gov |

| Temazepam | UGT1A6, UGT1A9, UGT2B7, and UGT2B15 researchgate.net |

| Lorazepam | UGT2B15 |

Based on these analogous pathways, it is highly probable that isoforms from the UGT1A and UGT2B subfamilies, such as UGT1A9, UGT2B7, and UGT2B15, are also involved in the conjugation of this compound.

Investigation of Ring Cleavage Products and their Formation Mechanisms

A significant metabolic route for bromazepam, running parallel to 3-hydroxylation, is the cleavage of the seven-membered diazepine (B8756704) ring. e-lactancia.orgrsc.org This process leads to the formation of benzophenone-derived metabolites. The primary product of this pathway is 2-amino-3-hydroxy-5-bromobenzoylpyridine (AHBBP), which is a major metabolite, with its glucuronide conjugate accounting for 40% of a bromazepam dose recovered in urine. e-lactancia.org

The precise enzymatic mechanisms that catalyze this ring-opening in vivo are not yet fully elucidated in the scientific literature. While in vitro studies under acidic conditions can induce hydrolysis of the benzodiazepine ring, the specific enzymes responsible for this biotransformation in the liver have not been characterized.

Metabolic Relationship with 2-Amino-3-hydroxy-5-bromobenzoylpyridine (AHBBP) and 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP)

The metabolic pathways of bromazepam generate a network of related compounds, with this compound, AHBBP, and ABBP being key nodes. The biotransformation of bromazepam proceeds along two main, predominant pathways: 3-hydroxylation to form this compound and ring cleavage to yield AHBBP. e-lactancia.org Both of these primary metabolites are then extensively conjugated with glucuronic acid before excretion. e-lactancia.org

The quantitative data from urinary recovery studies highlight the importance of the ring-cleavage pathway, as the AHBBP-glucuronide is the most abundant metabolite found (40% of the dose), followed by the this compound-glucuronide (27%). e-lactancia.org ABBP is also a recognized metabolite formed through the cleavage of the benzodiazepine ring. nih.gov Furthermore, studies in animals have shown that ABBP can be further metabolized through the reduction of its carbonyl group by NADPH-dependent reductases, demonstrating the interconnectedness of these metabolic fates. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Bromazepam | - |

| 2-Amino-3-hydroxy-5-bromobenzoylpyridine | AHBBP |

| 2-(2-Amino-5-bromobenzoyl)pyridine | ABBP |

| Itraconazole | - |

| Fluvoxamine | - |

| Oxazepam | - |

| Temazepam | - |

Enzyme Regulation and Metabolic Control Mechanisms

The biotransformation of bromazepam, leading to the formation of its primary active metabolite, this compound, is subject to complex regulatory and control mechanisms primarily involving the cytochrome P450 (CYP) enzyme system. patsnap.comdrugbank.comhres.ca While bromazepam is extensively metabolized in the liver, the specific CYP isozymes responsible have been a subject of investigation. hres.cahpra.ie

Enzyme inhibition plays a crucial role in the metabolic control of bromazepam. Co-administration with fluvoxamine, a known potent inhibitor of CYP1A2, results in a significant increase in bromazepam exposure, with a 2.4-fold increase in the area under the curve (AUC) and a 1.9-fold increase in elimination half-life. hres.cahres.ca This interaction strongly suggests the involvement of CYP1A2 in bromazepam's metabolism. hres.ca Similarly, cimetidine, an inhibitor of multiple CYP isozymes, can prolong the elimination half-life of bromazepam by reducing its clearance by approximately 50%. hres.cahpra.ie Conversely, studies with itraconazole, a strong inhibitor of CYP3A4, showed no significant effect on bromazepam's pharmacokinetics, suggesting that CYP3A4 is not a major pathway for its metabolism. scispace.comwikipedia.org In vitro studies have also demonstrated that bromazepam can act as an inhibitor of other enzymes, specifically CYP2E1, at micromolar concentrations. clinpgx.org

Enzyme induction is another key metabolic control mechanism. Chronic administration of high doses of bromazepam in rats has been shown to cause an induction of hepatic microsomal drug-metabolizing enzymes. nih.gov This auto-induction is characterized as being of the "phenobarbital type" and is associated with hepatomegaly and an elevation in the activities of mixed-function oxygenases. nih.gov This enhanced enzyme activity leads to an increased rate of elimination for bromazepam upon chronic administration. nih.gov However, this enzyme induction was not observed at lower doses. nih.gov

Table 1: Effects of Various Compounds on Bromazepam Metabolism

| Interacting Compound | Effect on Bromazepam Metabolism | Implicated Enzyme(s) | Reference |

|---|---|---|---|

| Fluvoxamine | Inhibition | CYP1A2 | hres.cahres.ca |

| Cimetidine | Inhibition | Multiple CYP isozymes | hres.cahpra.ie |

| Itraconazole | No significant effect | CYP3A4 | scispace.comwikipedia.org |

Comparative Biotransformation Studies in Preclinical Models (e.g., Hepatic Microsomes, Animal Models)

Comparative studies in various preclinical models have been instrumental in elucidating the biotransformation pathways of bromazepam. These studies reveal species-specific differences in metabolism.

In vivo animal models, including rats, rabbits, and guinea pigs, have been used to analyze urinary metabolites. Following oral administration of bromazepam, the major urinary metabolite formed by the cleavage of the benzodiazepine ring in all three species was identified as 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (B1145808) (3-OH-ABBP). nih.gov This indicates a common metabolic pathway across these species. However, the formation of another metabolite, 2-amino-5-bromo-2'-azabenzhydrol (ABAB), which results from the reduction of 2-(2-amino-5-bromobenzoyl)pyridine (ABBP), showed significant species differences. ABAB was a major metabolite in the guinea pig but only a minor one in the rabbit and rat. nih.gov

Studies in Wistar rats have also investigated the broader metabolic impact of the compound. Chronic administration was found to induce hepatic microsomal enzymes, increasing the elimination rate of bromazepam by 20-40%. nih.gov This effect was associated with a 30-40% increase in liver weight and elevated microsomal enzyme activities responsible for bromazepam's own oxidation. nih.gov The hepatomegaly and enzyme induction were reversible, returning to normal within seven days after discontinuing the drug. nih.gov

In vitro studies using hepatic microsomes have further detailed the enzymatic processes. The reduction of the metabolite ABBP to ABAB was found to be catalyzed by NADPH-dependent enzymes. nih.gov The location and characteristics of these reductases varied among species:

Rabbit: The enzyme activity was found in the liver cytoplasm. nih.gov

Rat: The enzyme activity was located in the liver microsomes. nih.gov

Guinea Pig: The enzyme activity was present in both the liver cytoplasm and microsomes. nih.gov

The apparent KM value for this reduction reaction by guinea pig liver microsomes was the lowest among the tested preparations, indicating a higher affinity of the enzyme for the substrate in this species. nih.gov

Table 2: Comparative Metabolism of Bromazepam in Preclinical Models

| Model | Key Findings | Major Metabolites Identified | Reference |

|---|---|---|---|

| Rat | Auto-induction of "phenobarbital type" hepatic microsomal enzymes with chronic high doses. | 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP) | nih.govnih.gov |

| Rabbit | Primarily cytoplasmic enzymes involved in the reduction of ABBP metabolite. | 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP) | nih.gov |

| Guinea Pig | Both cytoplasmic and microsomal enzymes involved in the reduction of ABBP. | 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP), 2-amino-5-bromo-2'-azabenzhydrol (ABAB) | nih.gov |

Advanced Analytical Methodologies for 3 Hydroxybromazepam Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 3-hydroxybromazepam from its parent compound and other metabolites. Various chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzodiazepines and their metabolites. plos.orgnih.govresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

A common approach involves using a reversed-phase C18 column. plos.orgnih.govplos.org For instance, one validated method for the simultaneous determination of bromazepam and its degradation product, 2-(2-amino-5-bromobenzoyl) pyridine (B92270) (ABP), utilized a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size). plos.orgplos.org The separation was achieved using an isocratic mobile phase of methanol (B129727) and water (70:30 v/v) at a flow rate of 1.0 mL/min, with detection by a photodiode array (DAD) detector set at 230 nm. plos.orgplos.org This method demonstrated good linearity, accuracy, and precision, with a detection limit of 0.20 μg/mL for bromazepam. plos.org Another study successfully separated a mixture of bromazepam, medazepam, and midazolam on a C18 column at an elevated temperature of 50 °C with a mobile phase of acetonitrile (B52724), methanol, and ammonium (B1175870) acetate (B1210297), adjusted to a pH of 9. nih.gov

Validation of these HPLC methods is performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness. plos.orgplos.org

Table 1: Example of HPLC Method Parameters for Benzodiazepine (B76468) Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 μm) plos.orgplos.org |

| Mobile Phase | Methanol:Water (70:30 v/v) plos.orgplos.org |

| Flow Rate | 1.0 mL/min plos.orgplos.org |

| Detector | Photodiode Array (DAD) at 230 nm plos.orgplos.org |

| Injection Volume | 20 μL plos.org |

Ultra-Performance Liquid Chromatography (UPLC) in Research Screening

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 μm).

In the context of benzodiazepine analysis, UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for high-throughput screening in complex matrices like blood and surface water. comiteguandu.org.brunibo.it For example, a UPLC-MS/MS method for the determination of bromazepam, clonazepam, and diazepam in surface water employed a BEH C18 column (50 × 2.1 mm, 1.7 µm) at 50°C. comiteguandu.org.br The gradient elution involved water and methanol with 0.01% ammonium hydroxide. comiteguandu.org.br This method demonstrated high sensitivity with a limit of detection for bromazepam as low as 2.70 ng L−1. comiteguandu.org.br Another UPLC-MS/MS screening method for 68 psychoactive drugs, including this compound, also utilized a column heated to 50 °C. unibo.it

The enhanced speed and sensitivity of UPLC make it a valuable tool for research screening where a large number of samples need to be analyzed efficiently. unibo.it

Gas Chromatography (GC) Applications and Derivatization Requirements

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of thermally stable and volatile compounds. oup.comnih.gov However, many benzodiazepines and their metabolites, including this compound, are not sufficiently volatile or may degrade at the high temperatures used in GC. oup.comjfda-online.com Therefore, a derivatization step is often necessary to convert these compounds into more volatile and thermally stable forms. oup.comnih.govjfda-online.com

For the GC-MS analysis of this compound, trimethylsilyl (B98337) (TMS) derivatization is a common requirement. oup.comnih.gov Studies have shown that this compound and another metabolite, 2-amino-3-hydroxy-5-bromobenzoylpyridine (AHBBP), can only be detected by GC-MS after TMS derivatization. oup.comnih.gov Acetylation, another common derivatization technique, has been found to be ineffective for these compounds. oup.comnih.gov The derivatization process typically involves reacting the analyte with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.orgdc.gov This chemical modification improves the chromatographic properties and allows for reliable detection. jfda-online.com

Capillary Electrophoresis (CE) in Metabolite Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules and has found applications in metabolomics. nih.govnih.gov While less common than HPLC or GC for routine benzodiazepine analysis, CE offers advantages in separating complex mixtures of metabolites. plos.orgnih.gov CE, especially when coupled with mass spectrometry (CE-MS), can provide detailed profiles of metabolites in biological samples like urine and plasma. nih.govnih.govresearchgate.net

CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. This technique is particularly powerful for analyzing a wide range of metabolites with varying physicochemical properties. nih.gov The use of CE-MS in metabolomics allows for the identification and quantification of numerous metabolites simultaneously, offering a comprehensive view of the metabolic state. nih.govresearchgate.net

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool in the analysis of this compound, providing both structural information and highly sensitive quantification. rsc.org It is most powerful when coupled with a chromatographic separation technique. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of drugs and their metabolites in complex biological matrices such as plasma, serum, and urine. rsc.orgthermofisher.comnih.gov This technique offers exceptional selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations. rsc.orgnih.gov

In a typical LC-MS/MS workflow, the sample undergoes extraction and chromatographic separation before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis, minimizing interferences from the matrix. unibo.it

For example, a validated UPLC-MS/MS method for the quantification of 36 benzodiazepines, including this compound, in human plasma or serum has been reported. thermofisher.com This method utilized high-resolution accurate-mass (HRAM) mass spectrometry with Orbitrap technology. thermofisher.com The use of deuterated internal standards is crucial in LC-MS/MS analysis to compensate for matrix effects and variations in extraction efficiency and instrument response. nih.gov LC-MS/MS methods provide excellent accuracy and precision, making them suitable for both clinical research and forensic applications. thermofisher.comnih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Benzodiazepines

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) is commonly used. unibo.it |

| Mass Analyzer | Triple quadrupole unibo.itnih.gov or high-resolution mass spectrometers like Orbitrap are employed. thermofisher.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. unibo.it |

| Internal Standards | Deuterated analogs of the analytes are used for accurate quantification. nih.gov |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common. nih.govcomiteguandu.org.brunibo.it |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive identification of metabolites like this compound. ijpras.com Unlike unit mass resolution spectrometry, HRMS provides highly accurate mass measurements, which significantly enhances the confidence in metabolite identification. researchgate.net This precision allows for the determination of the elemental composition of the metabolite and its fragments, which is a critical step in elucidating its structure. ijpras.com

The power of HRMS, particularly when coupled with liquid chromatography (LC-HRMS), lies in its ability to screen for metabolites with high throughput, sensitivity, and specificity. animbiosci.org Techniques such as time-of-flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap mass analyzers are instrumental in this regard. ijpras.comthermofisher.com These modern systems can achieve mass resolutions exceeding 10,000 Full Width at Half Maximum (FWHM) and mass accuracies within 5 parts per million (ppm), providing robust data for metabolite identification. ijpras.com

The general workflow for metabolite identification using HRMS involves three key stages: data acquisition, data processing, and data interpretation. ijpras.com In the context of this compound, this would involve acquiring full-scan mass spectra of a sample, followed by data processing to pinpoint potential metabolites based on their accurate mass. The final step, data interpretation, involves structural elucidation using the acquired mass data and fragmentation patterns. ijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of benzodiazepines and their metabolites, including this compound. nih.govmdpi.com However, due to the polar nature and lower volatility of this compound, direct analysis by GC-MS is often challenging. nih.govoup.com To overcome this, derivatization is a crucial prerequisite step. mdpi.comjfda-online.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. jfda-online.com For this compound, a common and effective derivatization technique is trimethylsilylation (TMS). nih.govoup.com This process involves reacting the hydroxyl group of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl ether derivative. mdpi.comoup.com

Studies have shown that this compound can be successfully detected by GC-MS only after TMS derivatization. nih.govoup.com This highlights the indispensability of this technique for its analysis using GC-MS. The resulting TMS derivative of this compound provides a characteristic mass spectrum that allows for its selective and sensitive detection in complex biological matrices like urine. oup.com

Spectroscopic Methods for Research Confirmation (e.g., NMR, IR)

While mass spectrometry techniques are pivotal for detection and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy play a crucial role in the unambiguous structural confirmation of compounds like this compound. evitachem.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. numberanalytics.comthermofisher.com ¹H NMR and ¹³C NMR are the most common types used in organic chemistry. For this compound, NMR would confirm the presence and connectivity of all atoms within the molecule, providing definitive structural proof. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.comthermofisher.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as the hydroxyl (-OH) group, the amide carbonyl (C=O) group within the diazepine (B8756704) ring, and the C-Br bond. nih.gov This information is complementary to mass spectrometry and NMR data, further solidifying the compound's identification. thermofisher.comyoutube.com

| Spectroscopic Technique | Information Provided for this compound |

| NMR Spectroscopy | Detailed molecular framework, connectivity of atoms, and spatial arrangement. numberanalytics.com |

| IR Spectroscopy | Presence of key functional groups like hydroxyl (-OH) and carbonyl (C=O). numberanalytics.comthermofisher.com |

Method Validation and Quality Control Parameters for Research Methods

The validation of analytical methods is paramount to ensure the reliability, consistency, and accuracy of the results obtained in this compound research. demarcheiso17025.com The validation process involves evaluating several key parameters as outlined by international guidelines. comiteguandu.org.brplos.orgeuropa.eu

Specificity and Selectivity in Metabolite Detection

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as other metabolites, endogenous substances, or structurally related compounds. nih.govmdpi.com

In the context of this compound analysis, this is particularly important as it is often detected alongside its parent drug, bromazepam, and other metabolites like 2-amino-5-bromobenzoylpyridine (ABBP). oup.commdpi.com Chromatographic methods like LC-MS/MS and GC-MS are inherently selective. mdpi.comcomiteguandu.org.br The selectivity of these methods is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection (specific mass-to-charge ratios and fragmentation patterns). comiteguandu.org.brnih.gov For instance, a validated LC-MS/MS method can successfully separate and quantify bromazepam and its metabolites, including this compound, in various matrices. nih.gov

Linearity, Precision, and Accuracy Assessment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. comiteguandu.org.brplos.org This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the coefficient of determination (R²), with values close to 1 indicating excellent linearity. comiteguandu.org.br For the analysis of bromazepam and its metabolites, methods have been validated with R² values greater than 0.99. comiteguandu.org.brplos.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). uu.nlthermofisher.com For this compound analysis, validated methods have demonstrated acceptable precision with RSD values typically below 15-20%. comiteguandu.org.brthermofisher.com

Accuracy is the closeness of the mean test results to the true value and is often determined by analyzing samples with known concentrations of the analyte. europa.eu It is typically expressed as the percentage recovery. demarcheiso17025.commdpi.com For this compound, analytical methods have shown high accuracy, with recoveries often falling within the 85-115% range. thermofisher.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | Proportionality of response to concentration. comiteguandu.org.br | R² > 0.99 comiteguandu.org.brplos.org |

| Precision | Agreement between repeated measurements. europa.eu | RSD < 15-20% comiteguandu.org.brthermofisher.com |

| Accuracy | Closeness to the true value. europa.eu | 85-115% recovery thermofisher.com |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.comresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comresearchgate.net

These parameters are crucial for determining the sensitivity of an analytical method. plos.org They can be determined using several approaches, including the signal-to-noise ratio (S/N) method (typically S/N ≥ 3 for LOD and ≥ 10 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. sepscience.comtbzmed.ac.ir For the analysis of bromazepam and its metabolites, highly sensitive methods have been developed with LODs and LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, which is essential for forensic applications and metabolism studies. comiteguandu.org.brnih.gov For example, a validated UPLC-MS/MS method for bromazepam reported an LOD of 2.70 ng/L and an LOQ of 0.01 µg/L. comiteguandu.org.br

Robustness and System Suitability Evaluations

In the validation of analytical methods for this compound, robustness and system suitability evaluations are critical to ensure the reliability and consistency of the results. chromatographyonline.com Robustness testing measures an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. chromatographyonline.complos.org System suitability testing (SST) is an integral part of the analytical method, verifying that the equipment and procedure are performing adequately on the day of analysis. ich.orgloesungsfabrik.de

Robustness is typically evaluated during method development by intentionally altering chromatographic conditions and observing the effect on the results. chromatographyonline.com For High-Performance Liquid Chromatography (HPLC) methods, which are commonly used for the analysis of bromazepam and its metabolites, these variations may include the flow rate of the mobile phase, the composition of the mobile phase (e.g., organic strength), and the analysis temperature. plos.orgresearchgate.net The evaluation is performed by assessing key system suitability parameters such as peak symmetry (tailing factor), resolution between adjacent peaks, and the capacity factor, to ensure they remain within acceptable limits. plos.orgnih.gov For instance, a study validating an RP-HPLC method for bromazepam and its degradation product, 2-(2-amino-5-bromobenzoyl) pyridine, tested robustness by varying the flow rate (± 0.2 mL min⁻¹) and the organic mobile phase composition (± 2%). plos.org The results, measured by the relative standard deviation (%RSD) of the responses, remained within acceptable limits, confirming the method's robustness. plos.org

System suitability tests are established to ensure the analytical system's performance before and during the analysis of unknown samples. europa.eu These tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole. ich.org Typical SST parameters for chromatographic methods include retention time, peak area, peak asymmetry (tailing factor), theoretical plates (efficiency), and resolution. nih.govresearchgate.net For example, in the analysis of benzodiazepines, system suitability might be confirmed by repeatedly injecting a standard solution and verifying that the RSD for peak areas is not more than 2%, and that the tailing factor is less than 2. researchgate.net

Table 1: Example of System Suitability and Robustness Parameters in HPLC Methods for Benzodiazepine Analysis

| Parameter | Typical Variation (Robustness Test) | Typical Acceptance Criteria (System Suitability) | Reference |

|---|---|---|---|

| Mobile Phase Flow Rate | ± 0.2 mL/min | Retention Time RSD < 2% | plos.org |

| Mobile Phase Composition | ± 2% change in organic solvent ratio | Peak Area RSD < 2% | plos.org |

| Column Temperature | ± 5 °C | Resolution (Rs) > 2 | researchgate.net |

| Wavelength | ± 2 nm | Tailing Factor (T) < 2 | nih.gov |

| pH of Mobile Phase Buffer | ± 0.2 units | Theoretical Plates (N) > 2000 | mdpi.com |

| Different Analyst/Instrument | N/A | N/A | plos.orgich.org |

Advanced Sample Preparation Techniques for Research Matrices (e.g., Protein Precipitation, Liquid-Liquid Extraction)

The accurate quantification of this compound in complex research matrices such as plasma, serum, or urine necessitates efficient sample preparation to remove interfering endogenous components and concentrate the analyte. nih.gov Protein precipitation and liquid-liquid extraction are two fundamental and widely used techniques for this purpose in benzodiazepine research. nih.govsepscience.com

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup in biological matrices like plasma, serum, and whole blood, where high protein content can interfere with analysis. researchgate.netresearchgate.net The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. scielo.brthermofisher.com This alters the polarity of the solution, causing proteins to denature and precipitate out. researchgate.net

In a typical procedure for benzodiazepine analysis, a volume of cold acetonitrile is added to a plasma or serum sample. thermofisher.comthermofisher.com After vortexing to ensure thorough mixing, the sample is centrifuged at high speed. thermofisher.comthermofisher.com This pellets the precipitated proteins at the bottom of the tube, leaving a clear supernatant containing the analytes of interest, including this compound. thermofisher.com This supernatant can then be directly injected into an LC-MS/MS system or undergo further cleanup or concentration steps. thermofisher.com For example, a method for quantifying 34 benzodiazepines, including this compound, in human plasma used a simple protein precipitation step with an internal standard solution before analysis by LC-HRAM(MS). thermofisher.com This approach is valued for its speed and minimal sample handling, making it suitable for high-throughput analysis. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govchromatographyonline.com It is a highly effective technique for extracting benzodiazepines from aqueous matrices like urine and plasma. nih.govmdpi.com The choice of organic solvent is crucial and is based on the analyte's polarity; common solvents for benzodiazepine extraction include ethyl acetate, n-hexane-ethyl acetate mixtures, and dichloromethane. nih.gov

The procedure involves mixing the biological sample with the extraction solvent, followed by vigorous shaking to facilitate the transfer of the analyte into the organic phase. mdpi.com After separation of the two layers, often aided by centrifugation, the organic layer containing the analyte is collected. nih.gov This extract is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical instrument, thereby concentrating the analyte. lcms.cz

Innovations in LLE, such as liquid-liquid extraction with low-temperature partitioning (LLE-LTP), have been developed to improve efficiency and reduce solvent consumption. scirp.org In LLE-LTP, a small amount of acetonitrile is added to a urine sample, and the mixture is briefly cooled in liquid nitrogen. This process freezes the aqueous phase, allowing the liquid organic extract to be easily decanted, significantly reducing extraction time. scirp.org A method using LLE-LTP for the analysis of benzodiazepines in urine demonstrated high recoveries (72.4% to 100.4%) and was capable of processing around 200 samples in under two hours. scirp.org

Table 2: Comparison of Sample Preparation Techniques for Benzodiazepine Analysis

| Technique | Principle | Common Matrices | Advantages | Disadvantages | Typical Recovery | Reference |

|---|---|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Plasma, Serum, Whole Blood | Fast, simple, suitable for automation. | Less clean extract, potential for matrix effects. | >90% | researchgate.netthermofisher.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible aqueous and organic phases. | Urine, Plasma, Serum | High recovery, clean extract, concentration of analyte. | More time-consuming, requires larger solvent volumes. | 80-110% | nih.govscirp.org |

| LLE with Low-Temperature Partitioning (LLE-LTP) | A rapid form of LLE using freezing to separate phases. | Urine | Very fast, low solvent consumption, high throughput. | Requires liquid nitrogen. | 72-100% | scirp.org |

Pharmacological and Biochemical Investigations of 3 Hydroxybromazepam

Molecular Mechanisms of Interaction

Enzyme Inhibition or Induction Studies (in vitro)

There is a lack of specific in vitro studies examining the potential of 3-Hydroxybromazepam itself to act as an inhibitor or inducer of CYP450 enzymes. Such studies are critical because if a metabolite inhibits or induces key drug-metabolizing enzymes, it can be the source of drug-drug interactions. Enzyme inhibition typically occurs rapidly, as the inhibiting molecule directly interferes with the enzyme's function, potentially leading to the accumulation of other drugs metabolized by the same enzyme. medicineslearningportal.org Enzyme induction is a slower process, requiring increased protein synthesis, and results in the accelerated metabolism of other substrate drugs. medicineslearningportal.orgmedsafe.govt.nz

Standard in vitro methods to assess these effects involve incubating the compound with human liver microsomes and a panel of probe substrates specific for different CYP isozymes (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4). fda.gov A reduction in the metabolism of a probe substrate indicates inhibition, while an increase in enzyme activity after pre-incubation with the test compound suggests induction. Without such direct studies on this compound, its potential to influence drug metabolism pathways remains uncharacterized.

Neurotransmitter System Modulation (in vitro or ex vivo preclinical models)

The principal mechanism of neurotransmitter system modulation by this compound is the enhancement of GABAergic inhibition, as detailed in section 5.1.1. By acting as a positive allosteric modulator of GABA-A receptors, the compound amplifies the inhibitory effect of GABA throughout the central nervous system. drugbank.comnih.gov

Beyond this primary postsynaptic action, some research on other benzodiazepines suggests more complex effects on neurotransmitter systems. In vitro studies using rat brain cortex slices have shown that benzodiazepines like diazepam can reduce the electrically stimulated release of GABA. nih.gov This finding led to the proposal of a feedback control mechanism, where benzodiazepines might enhance the sensitivity of presynaptic GABA autoreceptors. nih.gov Activation of these autoreceptors would, in turn, inhibit further GABA release into the synaptic cleft. nih.gov This suggests that in addition to potentiating postsynaptic GABA receptors, benzodiazepines might also modulate the dynamics of GABA release from the presynaptic terminal. Whether this compound exhibits a similar presynaptic effect has not been specifically investigated.

Structure-Activity Relationship (SAR) Studies of this compound and Related Benzodiazepine (B76468) Metabolites

The structure of this compound provides several key insights based on the well-established structure-activity relationships (SAR) of the 1,4-benzodiazepine (B1214927) class.

Position 7 Substitution : An electronegative substituent at position 7 is crucial for high binding affinity to the GABA-A receptor. mespharmacy.org In this compound, this position is occupied by a bromine atom, which satisfies this requirement and contributes significantly to its pharmacological activity.

Position 3 Hydroxylation : The hydroxyl (-OH) group at the 3-position is a key structural feature. General SAR studies indicate that the presence of a 3-hydroxy group does not diminish the compound's potency compared to its non-hydroxylated analog (bromazepam). mespharmacy.org However, this modification has significant pharmacokinetic consequences. The hydroxyl group provides a site for rapid glucuronidation, leading to the formation of a water-soluble conjugate that is more readily excreted by the kidneys. This typically results in a shorter elimination half-life compared to the parent compound. mespharmacy.org

Position 2 Carbonyl Group : A proton-accepting group, such as the carbonyl oxygen at position 2, is considered essential for the binding interaction with a histidine residue in the GABA-A receptor. mespharmacy.org This interaction helps to anchor the ligand in the binding pocket.

N-1 Position : The N-1 substituent is not essential for receptor binding, as many active benzodiazepines are unsubstituted at this position. mespharmacy.org

Therefore, the structure of this compound is consistent with that of a potent benzodiazepine receptor ligand. Its primary distinguishing feature from its parent compound, the 3-hydroxy group, mainly influences its metabolic fate rather than its intrinsic activity at the receptor.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for understanding how a ligand like this compound interacts with its biological target at a molecular level. These in silico methods can predict binding modes, estimate binding energies, and help rationalize structure-activity relationships.

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a receptor's active site. nih.gov The process involves generating multiple possible conformations of the ligand within the binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.com

While specific molecular docking studies for this compound are not available in the published literature, it is possible to describe how such a study would be conducted. Using a high-resolution structure of the GABA-A receptor, likely derived from cryo-electron microscopy, a model of the benzodiazepine binding site at the α-γ subunit interface would be defined. mdpi.com A 3D model of the this compound molecule would then be computationally "docked" into this site.

The simulation would likely confirm key interactions predicted by SAR studies, such as:

Hydrogen bonding between the C2-carbonyl oxygen of this compound and a key histidine residue in the α subunit.

Pi-pi stacking or hydrophobic interactions between the 7-bromo-phenyl ring system and aromatic residues within the binding pocket.

Additional interactions involving the 5-pyridinyl group.

A key focus of a docking study on this compound would be to model the orientation of the 3-hydroxy group and determine if it forms any additional favorable hydrogen bonds with receptor residues, or if it primarily influences the molecule's conformation and solvent interactions. By comparing the docking scores and predicted binding poses of bromazepam and this compound, researchers could computationally validate the experimental observation that the 3-hydroxy group has a minimal effect on binding potency.

Molecular Dynamics Simulations of this compound Binding

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In pharmacology, MD simulations provide insights into the dynamic interactions between a ligand, such as this compound, and its biological target, primarily the γ-aminobutyric acid type A (GABA-A) receptor. polito.it These simulations can elucidate the stability of the ligand-receptor complex, identify key amino acid residues involved in binding, and predict the conformational changes that lead to a biological response. rcsb.orgcerradopub.com.br

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to analogous benzodiazepines and the GABA-A receptor. cerradopub.com.br These studies serve as a robust framework for understanding how this compound likely behaves at the molecular level. The general process involves creating a detailed 3D model of the human GABA-A receptor embedded in a simulated lipid bilayer, representing the cell membrane. polito.it The this compound molecule is then "docked" into its putative binding site at the interface between the α and γ subunits of the receptor.

Table 1: Key Parameters in Molecular Dynamics Simulations for Benzodiazepine-GABA-A Receptor Interactions

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the ligand and the receptor. Calculated using methods like MM/PBSA or MM/GBSA. | Predicts the potency of this compound as a GABA-A receptor modulator. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the this compound-receptor complex. A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Identifies key residues in the GABA-A receptor that interact with or are conformationally affected by this compound binding. |

| Interaction Energy | The calculated energy of non-bonded interactions (van der Waals, electrostatic) between the ligand and receptor. | Decomposes the binding to identify which specific amino acid residues contribute most significantly to stabilizing this compound in the binding pocket. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Identifies critical hydrogen bonds, such as those potentially formed by the 3-hydroxy group, that anchor the molecule. |

In silico Prediction of Metabolic Pathways and Enzyme Interactions

In silico models are computational algorithms used to predict the metabolic fate of chemical compounds within the body. These tools use databases of known metabolic reactions and enzyme specificities to forecast how a molecule like this compound will be biotransformed. mdpi.com this compound is itself a major human metabolite of the parent drug, bromazepam, formed through a Phase I hydroxylation reaction. nih.govresearchgate.net

Computational prediction of metabolic pathways typically involves several approaches:

Site of Metabolism Prediction: Algorithms analyze the chemical structure of this compound to identify atoms that are most susceptible to enzymatic attack. For Phase I metabolism, this involves identifying sites prone to oxidation by Cytochrome P450 (CYP) enzymes. The existing 3-hydroxy group is a result of such a reaction on the parent compound. Further oxidation is possible, though less common than subsequent Phase II reactions.

Phase II Conjugation Prediction: Models can predict the likelihood of conjugation reactions, which increase water solubility and facilitate excretion. For this compound, the hydroxyl group is a prime site for glucuronidation, a common metabolic pathway for benzodiazepines, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety. oup.com

Enzyme Interaction Models: More advanced models can predict which specific CYP or UGT isoforms are most likely to be responsible for these transformations. This is based on matching the substrate's structural and electronic properties to the known substrate specificities of different enzymes.

For this compound, in silico models would strongly predict the 3-hydroxy position as a key site for Phase II metabolism. mdpi.com The primary predicted pathway would be O-glucuronidation. The models work by assigning a probability score to potential metabolic transformations at different sites on the molecule. mdpi.com These predictive methods are invaluable in early drug development for anticipating a compound's metabolic profile and potential drug-drug interactions. plos.orgnih.gov

Table 2: Predicted Metabolic Reactions for this compound

| Metabolic Phase | Reaction Type | Predicted Site | Involved Enzyme Family (Predicted) | Resulting Product |

| Phase I | Hydroxylation | Aromatic Ring | Cytochrome P450 (CYP) | Dihydroxy-bromazepam derivative |

| Phase II | Glucuronidation | 3-hydroxy group | UDP-glucuronosyltransferase (UGT) | This compound-glucuronide |

| Phase II | Sulfation | 3-hydroxy group | Sulfotransferase (SULT) | This compound-sulfate |

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For benzodiazepines, QSAR models are developed to predict properties like binding affinity to the GABA-A receptor based on physicochemical and structural features, known as "descriptors." researchgate.net

While specific QSAR models exclusively for this compound are not prominent, extensive QSAR studies have been conducted on the broader class of 1,4-benzodiazepines. nih.govresearchgate.net These studies provide a clear understanding of the structural requirements for activity. A typical QSAR study involves:

Dataset Assembly: A large set of benzodiazepine analogs with experimentally measured biological activity (e.g., binding affinity, log1/C) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of 2D and 3D descriptors are calculated. These can include molecular weight, logP (lipophilicity), molar refractivity, and more complex electronic and topological indices. researchgate.net

Model Generation: Statistical methods, such as partial least squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed biological activity. The dataset is typically split into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov

Validation: A valid QSAR model must demonstrate high correlation coefficients (r²) for both the training set (goodness of fit) and the test set (goodness of prediction). nih.gov

For benzodiazepines, QSAR studies have consistently shown that certain features are critical for high affinity to the GABA-A receptor. These often include the presence of an electronegative substituent at the 7-position (like the bromine atom in this compound) and specific steric and hydrophobic properties of the phenyl group at the 5-position. nih.govresearchgate.net The introduction of a hydroxyl group at the 3-position, as in this compound, significantly alters local polarity and hydrogen bonding capability, which would be captured by QSAR descriptors and correlated with changes in activity compared to the parent compound, bromazepam.

Table 3: Common Descriptors in Benzodiazepine QSAR Models

| Descriptor Class | Specific Descriptor Example | Relevance to Benzodiazepine Activity |

| Electronic | Partial Charge on Atoms | Influences electrostatic interactions with the receptor; key for binding to polar residues. |

| Topological | Wiener Index, Kappa Shape Indices | Describe molecular size, shape, and degree of branching, which are critical for fitting into the binding pocket. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents lipophilicity, which affects the ability to cross the blood-brain barrier and interact with hydrophobic regions of the receptor. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions. |

| Structural | Presence/Absence of specific functional groups | The presence of a halogen at position 7 and a proton-accepting group at position 2 are known to be important. |

Cellular and Subcellular Biochemical Effects (in vitro models)

In vitro studies using cellular and subcellular models are fundamental to elucidating the biochemical mechanisms of this compound. The primary and most well-understood effect of benzodiazepines occurs at the subcellular level, specifically through the modulation of the GABA-A receptor, a ligand-gated ion channel. oup.com

Beyond its direct neuronal effects, in vitro studies have revealed other biochemical activities. A notable finding demonstrated that hemoglobin in post-mortem blood could directly metabolize bromazepam into this compound. researchgate.net This transformation was proposed to occur via a Fenton reaction involving the divalent iron ion in hemoglobin, indicating a non-enzymatic, oxidative metabolic pathway that can occur outside of the liver. researchgate.net

Furthermore, studies on analogous benzodiazepine compounds have shown effects on non-neuronal cells. For example, diazepam, flunitrazepam, and clorazepate (B1175885) have been observed to inhibit the oxidative activity of zymosan-stimulated human polymorphonuclear leukocytes (PMNs) in vitro. nih.gov This suggests that benzodiazepines may have broader biochemical effects, potentially modulating inflammatory or immune cell responses by inhibiting processes like oxygen consumption. nih.gov While this effect has not been specifically confirmed for this compound, it points to potential areas for further investigation into its cellular and subcellular activities.

Table 4: Summary of Observed in vitro Biochemical Effects

| System/Model | Compound(s) Studied | Observed Effect | Biochemical Mechanism | Reference |

| Neuronal Cell Models | Benzodiazepines (general class) | Increased chloride ion influx, membrane hyperpolarization. | Positive allosteric modulation of the GABA-A receptor. | oup.com |

| Human Hemoglobin Solution | Bromazepam | Formation of this compound. | Oxidation via Fenton reaction with heme iron. | researchgate.net |

| Human Polymorphonuclear Leukocytes (PMNs) | Diazepam, Flunitrazepam, Clorazepate | Inhibition of zymosan-stimulated oxygen consumption. | Not fully elucidated, but indicates modulation of cellular oxidative burst. | nih.gov |

Preclinical Research Models and Mechanistic Exploration

Pharmacokinetic-Pharmacodynamic (PK/PD) Analysis in Preclinical Animal Models

Preclinical PK/PD studies are crucial for understanding the relationship between drug concentration and its effect. iitri.orgugd.edu.mk These studies help in selecting lead compounds and designing further nonclinical toxicology studies by ensuring adequate drug exposure in the test animal. iitri.org For 3-Hydroxybromazepam, which is a metabolite of Bromazepam, animal models have been instrumental. hres.cawikipedia.org

The analysis of exposure-response relationships at a biochemical level for this compound is often inferred from studies on its parent compound, Bromazepam. In rats, Bromazepam administration has been shown to decrease the turnover of norepinephrine, dopamine, and serotonin. wikipedia.org This suggests a direct interaction with neurotransmitter systems, which would be concentration-dependent. The sedative and muscle relaxant properties observed in animals are linked to its binding to GABA-A receptors, which enhances the inhibitory effects of GABA. wikipedia.orgumed.edu.al The intensity of these effects is dose-dependent. umed.edu.al